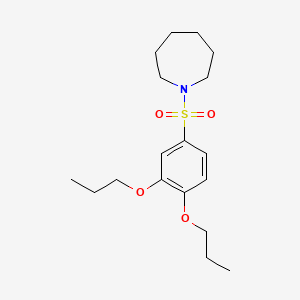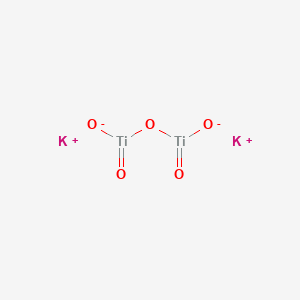
tetranitrosylruthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetranitrosylruthenate, also known as TNR, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TNR is a ruthenium-based compound that has been synthesized through various methods and has been studied extensively for its potential use in biomedical and environmental applications.
作用機序
The mechanism of action of tetranitrosylruthenate is not fully understood, but it is believed to involve the formation of nitric oxide (NO) upon reaction with biological molecules. NO is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
tetranitrosylruthenate has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. tetranitrosylruthenate has also been shown to enhance the production of NO in endothelial cells, which could potentially improve blood flow and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of tetranitrosylruthenate is its ability to selectively target specific biological molecules, making it a useful tool for studying various physiological processes. However, tetranitrosylruthenate is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of tetranitrosylruthenate, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of tetranitrosylruthenate and its potential applications in biomedical and environmental research.
合成法
Tetranitrosylruthenate can be synthesized through various methods, including the reaction between ruthenium trichloride and sodium nitrite in the presence of hydrochloric acid. Another commonly used method involves the reaction between ruthenium chloride and sodium nitrite in the presence of sulfuric acid. The synthesis of tetranitrosylruthenate is a complex process that requires careful control of the reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
Tetranitrosylruthenate has been extensively studied for its potential applications in biomedical and environmental research. In biomedical research, tetranitrosylruthenate has been shown to exhibit potent anti-inflammatory and anti-cancer properties. tetranitrosylruthenate has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to proteins and other biomolecules.
特性
CAS番号 |
13859-66-0 |
|---|---|
製品名 |
tetranitrosylruthenate |
分子式 |
C7H11ClO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




